molecular formula C11H16N2 B102168 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine CAS No. 17910-49-5

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine

Cat. No.: B102168
CAS No.: 17910-49-5
M. Wt: 176.26 g/mol
InChI Key: ZYPJRFGVLBFKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine, also known as THBAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is not fully understood. However, it has been suggested that this compound may act by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. This compound may also interact with various proteins and enzymes, including histone deacetylases and proteasomes, to exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its versatility in various fields of research. This compound can be used as a scaffold for the development of novel compounds with potential therapeutic applications. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that are commonly used in research. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine research. One direction is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the neuroprotective and anticancer effects of this compound. Additionally, this compound may have potential applications in other fields, such as the development of new anti-inflammatory drugs and the treatment of metabolic disorders. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.

Synthesis Methods

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain this compound.

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new anticancer drugs. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with potential therapeutic applications.

Properties

17910-49-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine

InChI

InChI=1S/C11H16N2/c12-13-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11,13H,2,4,6,8,12H2

InChI Key

ZYPJRFGVLBFKIZ-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C(C1)NN

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)NN

synonyms

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine

Origin of Product

United States

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